molecular formula C7H8BrNOS B2664399 Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- CAS No. 7520-91-4

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-

Cat. No.: B2664399
CAS No.: 7520-91-4
M. Wt: 234.11
InChI Key: PLUIFJAYRBVUDM-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- typically involves the reaction of 2,4-dimethylthiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of thiazole derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,5-dimethylthiazol-4-yl)ethanone
  • 2-Bromo-1-(4-methylthiazol-5-yl)ethanone
  • 2-Bromo-1-(2-thiazolyl)ethanone

Uniqueness

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- is unique due to the specific positioning of the bromine atom and the two methyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUIFJAYRBVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 20.8 g (0.13 mol) of bromine in 50 ml of glacial acetic acid is slowly added dropwise to a solution of 20.2 g (0.13 mol) of 2,4-dimethyl-5-acetyl-thiazole in glacial acetic acid, heated to reflux. After 1 hour, the mixture is evaporated to dryness, the residue is dissolved in water, and the solution is neutralised with sodium carbonate solution. The mixture is then extracted several times with methylene chloride, and the organic phase is dried and concentrated. The oil which was obtained in this way was used for further reactions without further purification.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N,N-Trimethylanilinium bromide-bromine (1:1:1) (1.84 g, 4.9 mmol) was added to a solution of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone (800 mg, 5.15 mmol) in diethyl ether (9 mL) and acetonitrile (3 mL), and HBr in acetic acid (33% w/w, 4 mL). The mixture was stirred for 1 h. The reaction mixture was diluted with diethyl ether (25 mL) and washed with aqueous Na2S2O5 solution (5% w/v, 20 mL). The organic phase was separated off, and the aqueous phase was extracted with diethyl ether (25 mL). The organic phases were combined, then washed with saturated aqueous NaHCO3 solution (2×25 mL) and brine. The residue was dried over sodium sulfate, then filtered and concentrated under vacuum, to give the title compound (764 mg, 63%) as a light brown oil. δH (250 MHz, CDCl3) 4.22 (s, 2H), 2.69-2.76 (br s, 6H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
63%

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